Ethyl 3-amino-5-(trifluoromethyl)picolinate
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Overview
Description
Ethyl 3-amino-5-(trifluoromethyl)picolinate: is a chemical compound with the molecular formula C9H9F3N2O2 . It is characterized by the presence of an ethyl ester group, an amino group, and a trifluoromethyl group attached to a picolinate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-5-(trifluoromethyl)picolinate typically involves the reaction of 3-amino-5-(trifluoromethyl)picolinic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. The process may involve steps such as esterification, purification, and crystallization to obtain the final compound in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of advanced equipment and optimized reaction conditions allows for efficient production with high yield and purity. The compound is typically produced in facilities equipped with the necessary safety and quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-amino-5-(trifluoromethyl)picolinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines .
Scientific Research Applications
Chemistry: Ethyl 3-amino-5-(trifluoromethyl)picolinate is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its trifluoromethyl group can serve as a probe in biochemical assays .
Medicine: Its structural features allow for the design of molecules with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of Ethyl 3-amino-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 3-chloro-5-(trifluoromethyl)picolinate: Similar structure but with a chloro group instead of an amino group.
Ethyl 3-amino-5-(difluoromethyl)picolinate: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness: Ethyl 3-amino-5-(trifluoromethyl)picolinate is unique due to the presence of both an amino group and a trifluoromethyl group on the picolinate backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
ethyl 3-amino-5-(trifluoromethyl)pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-2-16-8(15)7-6(13)3-5(4-14-7)9(10,11)12/h3-4H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HINXYOJBEFIJRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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